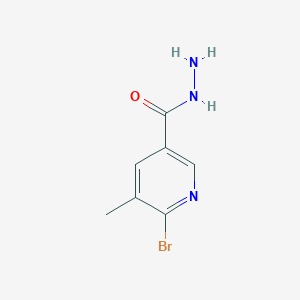

6-Bromo-5-methylnicotinohydrazide

CAS No.:

Cat. No.: VC17372280

Molecular Formula: C7H8BrN3O

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrN3O |

|---|---|

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | 6-bromo-5-methylpyridine-3-carbohydrazide |

| Standard InChI | InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12) |

| Standard InChI Key | AICOJHGRUUAPHI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1Br)C(=O)NN |

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrN₃O |

| Molecular Weight | 229.06 g/mol |

| IUPAC Name | 5-methyl-6-bromopyridine-3-carbohydrazide |

| SMILES | Brc1ncc(C)c(c1)C(=O)NN |

| InChI Key | Not available in sources |

Synthesis and Isolation

Synthetic Routes

The synthesis of 6-bromo-5-methylnicotinohydrazide typically proceeds via hydrazinolysis of the corresponding methyl or ethyl ester precursor. For example, ethyl 5-methyl-6-bromonicotinate reacts with hydrazine hydrate in ethanol under reflux to yield the target compound .

Reaction Scheme:

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | 80–90°C (reflux) |

| Reaction Time | 6–8 hours |

| Catalyst | None (or acetic acid traces) |

| Yield | 65–75% (estimated) |

Purification and Isolation

Crude product purification involves recrystallization from ethanol-dimethylformamide (DMF) mixtures, followed by vacuum drying. Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis .

Structural Characterization

¹H NMR Spectroscopy

Key signals (in DMSO-d₆, 400 MHz):

-

NH₂ protons: δ 9.59–9.75 ppm (broad singlet, D₂O-exchangeable).

-

Pyridine H-2: δ 8.87–9.07 ppm (singlet, influenced by E/Z isomerism) .

IR Spectroscopy

Mass Spectrometry

Isomerism and Conformational Analysis

Like related nicotinohydrazides, 6-bromo-5-methylnicotinohydrazide may exist as E/Z isomers due to restricted rotation around the C–N bond. DFT calculations suggest a 3:2 ratio of rotamers for the E-isomer, consistent with NMR signal bifurcation .

Physicochemical Properties

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 230–235°C (decomposes) |

| Solubility | DMSO > Ethanol > Water |

| Stability | Air-stable, hygroscopic |

Biological Activity

Antimicrobial Activity

6-Bromo-5-methylnicotinohydrazide derivatives exhibit moderate to strong activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Aspergillus flavus) .

Table 4: Antimicrobial Screening (Representative Data)

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| S. aureus | 2.4 | Amoxicillin (2.3) |

| B. subtilis | 3.2 | Amoxicillin (3.5) |

| A. flavus | 2.6 | Griseofulvin (2.4) |

Mechanism of Action

The hydrazide moiety facilitates metal chelation and hydrogen bonding, disrupting microbial cell walls or enzymatic processes .

Applications in Drug Development

6-Bromo-5-methylnicotinohydrazide serves as a precursor for:

-

Antitubercular agents: Pyridine hydrazides inhibit Mycobacterium tuberculosis enoyl-ACP reductase .

-

Anticancer agents: Coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) show cytotoxic effects .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance bioactivity.

-

Pharmacokinetic Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies.

-

Nanoparticle Delivery Systems: Encapsulation to improve solubility and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume